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Compound of Interest

Compound Name: 2-Chlorophenethyl bromide

Cat. No.: B098454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectroscopic data for 2-chlorophenethyl bromide and its methylated and

methoxylated derivatives. The information presented is intended to aid in the structural

elucidation and characterization of this class of compounds, which are valuable intermediates

in synthetic organic chemistry and drug discovery.

Comparative ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-
chlorophenethyl bromide and two of its derivatives. This data provides a baseline for the

identification and differentiation of these compounds based on the electronic effects of the

ortho-substituents on the chemical shifts of the aromatic and aliphatic protons and carbons.

Disclaimer: The NMR data presented in this guide is predicted using a computational model

(nmrdb.org) and should be used as a reference. Experimental verification is recommended for

precise structural confirmation.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
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Compound Ar-H (ppm) -CH₂-Ar (ppm) -CH₂-Br (ppm) Other (ppm)

2-

Chlorophenethyl

bromide

7.15-7.40 (m,

4H)

3.25 (t, J = 7.2

Hz, 2H)

3.65 (t, J = 7.2

Hz, 2H)
-

2-

Methylphenethyl

bromide

7.10-7.25 (m,

4H)

3.15 (t, J = 7.4

Hz, 2H)

3.60 (t, J = 7.4

Hz, 2H)

2.35 (s, 3H, -

CH₃)

2-

Methoxypheneth

yl bromide

6.85-7.30 (m,

4H)

3.10 (t, J = 7.0

Hz, 2H)

3.62 (t, J = 7.0

Hz, 2H)

3.85 (s, 3H, -

OCH₃)

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Compound Ar-C (ppm) -CH₂-Ar (ppm) -CH₂-Br (ppm) Other (ppm)

2-

Chlorophenethyl

bromide

134.5 (C-Cl),

131.0, 129.5,

128.0, 127.0,

125.5

38.5 32.0 -

2-

Methylphenethyl

bromide

136.0 (C-CH₃),

130.5, 129.0,

128.5, 126.5,

125.0

36.0 33.0 19.0 (-CH₃)

2-

Methoxypheneth

yl bromide

157.0 (C-OCH₃),

130.0, 128.5,

121.0, 110.5,

109.0

33.0 32.5 55.5 (-OCH₃)

Experimental Protocols
A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for

accurate structural analysis.

Sample Preparation
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Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL

of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 20-100 mg is

recommended due to the lower natural abundance of the ¹³C isotope.[1]

Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for phenethyl

bromide derivatives. Ensure the solvent is of high purity to avoid extraneous signals.

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a

pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).[1]

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

¹³C NMR Spectroscopy:

Pulse Program: Proton-decoupled experiment.

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.
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Number of Scans: 1024 or more, depending on the sample concentration.

Visualization of Concepts
To aid in the understanding of the spectroscopic analysis process and the molecular structures,

the following diagrams are provided.

Sample Preparation Data Acquisition Data Processing & Analysis

Weigh Sample Dissolve in
Deuterated Solvent

Filter into
NMR Tube Lock & Shim Setup Experiment

(1H or 13C) Acquire FID Fourier Transform Phase & Baseline
Correction Reference Spectrum Peak Integration

& Analysis

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.

Caption: Structure of 2-chlorophenethyl bromide with key carbons labeled.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b098454?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

